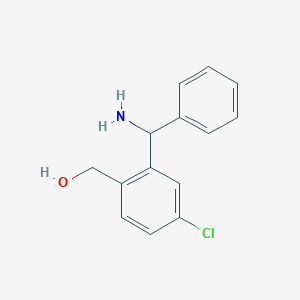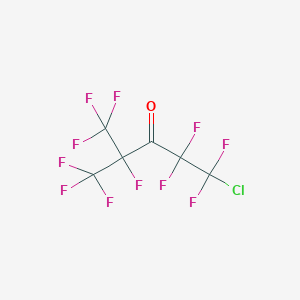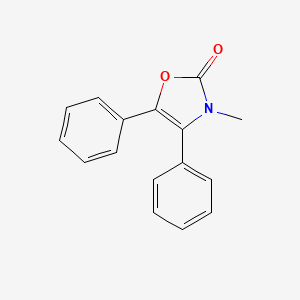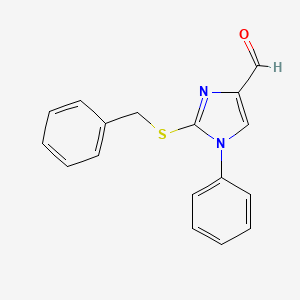
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a benzylsulfanyl group and a phenyl group attached to the imidazole ring, along with a carbaldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzyl mercaptan with an appropriate imidazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has shown promise in preliminary studies as an antifungal and antibacterial agent, making it a potential lead compound for drug development.
Industry: The compound’s unique properties can be exploited in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. Additionally, the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of an imidazole ring.
2-(Benzylsulfanyl)-7H-purin-6-one: Contains a purine ring system and exhibits different biological activities.
Phenylspiro[imidazole-4,3’-thiochroman]ones: Features a spirocyclic structure with a thiochromane ring
Uniqueness
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde is unique due to its combination of a benzylsulfanyl group, a phenyl group, and a carbaldehyde functional group on an imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
50541-33-8 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-phenylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2OS/c20-12-15-11-19(16-9-5-2-6-10-16)17(18-15)21-13-14-7-3-1-4-8-14/h1-12H,13H2 |
InChI Key |
NEPFZKODULLDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CN2C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


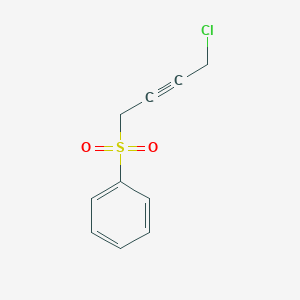
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
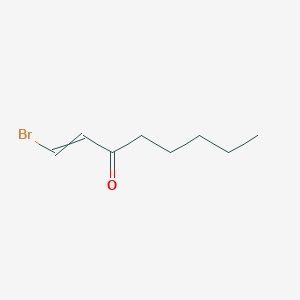
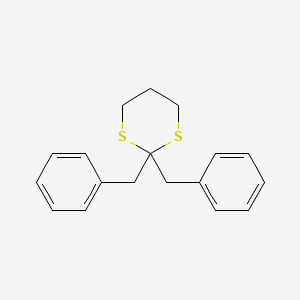
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
